molecular formula C13H19Cl2NO2 B275672 1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol

1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol

Cat. No. B275672
M. Wt: 292.2 g/mol
InChI Key: XQRYACUWNGPPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol, commonly known as DCBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

DCBI has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DCBI has been found to possess antiviral, antibacterial, and antifungal properties. It has been shown to inhibit the replication of various viruses such as herpes simplex virus, human immunodeficiency virus, and influenza virus. DCBI has also been found to be effective against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
In agriculture, DCBI has been shown to possess insecticidal and fungicidal properties. It has been found to be effective against various pests such as aphids, whiteflies, and spider mites. DCBI has also been found to be effective against fungal diseases such as powdery mildew and gray mold.
In material science, DCBI has been used as a building block for the synthesis of various functional materials such as dendrimers, polymers, and metal-organic frameworks. DCBI has also been used as a ligand for the synthesis of various metal complexes.

Mechanism of Action

The mechanism of action of DCBI is not fully understood. However, it is believed to inhibit the activity of various enzymes such as proteases, glycosidases, and polymerases. DCBI has also been found to disrupt the structure of the viral envelope, thereby inhibiting viral entry into host cells.
Biochemical and Physiological Effects:
DCBI has been found to have minimal toxicity to mammalian cells. It has been shown to have low cytotoxicity and low hemolytic activity. DCBI has also been found to have low mutagenic and genotoxic effects.

Advantages and Limitations for Lab Experiments

DCBI has several advantages for lab experiments. It is readily available and easy to synthesize. It has a long shelf life and is stable under various conditions. DCBI is also soluble in various solvents, making it easy to handle and use.
However, DCBI also has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous environments. DCBI also has limited bioavailability, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research on DCBI. One direction is to further investigate its antiviral, antibacterial, and antifungal properties. Another direction is to explore its potential applications in cancer treatment. DCBI has been found to inhibit the activity of various cancer cell lines, and further research is needed to determine its efficacy in vivo. Additionally, DCBI can be used as a building block for the synthesis of various functional materials, and further research is needed to explore its potential applications in material science.

Synthesis Methods

DCBI is synthesized by reacting 3,4-dichlorobenzyl chloride with 2-hydroxypropylamine in the presence of a base such as potassium carbonate. The reaction yields DCBI as a white crystalline solid with a melting point of 104-106°C.

properties

Product Name

1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-3-4-12(14)13(15)5-11/h3-5,9-10,17-18H,6-8H2,1-2H3

InChI Key

XQRYACUWNGPPFZ-UHFFFAOYSA-N

SMILES

CC(CN(CC1=CC(=C(C=C1)Cl)Cl)CC(C)O)O

Canonical SMILES

CC(CN(CC1=CC(=C(C=C1)Cl)Cl)CC(C)O)O

Origin of Product

United States

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